1,1,1-Trifluoro-2,2,2-trimethyldisilane

Catalog No.
S15082909
CAS No.
64809-82-1
M.F
C3H9F3Si2
M. Wt
158.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2,2,2-trimethyldisilane

CAS Number

64809-82-1

Product Name

1,1,1-Trifluoro-2,2,2-trimethyldisilane

IUPAC Name

trifluoro(trimethylsilyl)silane

Molecular Formula

C3H9F3Si2

Molecular Weight

158.27 g/mol

InChI

InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3

InChI Key

XIUVRANLWCUAIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](F)(F)F

1,1,1-Trifluoro-2,2,2-trimethyldisilane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and three fluorine atoms attached to one of the silicon atoms. Its chemical formula is C5H12F3Si2\text{C}_5\text{H}_{12}\text{F}_3\text{Si}_2. This compound belongs to a class of silanes known for their diverse applications in materials science and organic synthesis due to their reactivity and ability to introduce fluorinated groups into various substrates.

  • Thermal Reactions: It can react thermally with other silanes and silazanes to produce various fluorinated silanes and polymeric materials. For example, it can yield fluorotrimethylsilane when reacted with methoxotrimethylsilane under thermal conditions .
  • Nucleophilic Substitution: The compound acts as a source of trifluoromethyl groups in nucleophilic substitution reactions. It can be utilized in the synthesis of trifluoromethylated compounds through reactions with electrophiles .

Several methods exist for synthesizing 1,1,1-trifluoro-2,2,2-trimethyldisilane:

  • Direct Fluorination: This method involves the direct fluorination of trimethyldisilane using fluorinating agents such as sulfur tetrafluoride or xenon difluoride. This approach allows for the selective introduction of trifluoromethyl groups onto the silicon backbone.
  • Reactions with Trifluorosilane Precursors: The compound can also be synthesized through reactions involving trifluorosilane and appropriate silanes or silazanes under controlled conditions .

1,1,1-Trifluoro-2,2,2-trimethyldisilane has several important applications:

  • Fluorinated Silicones: It is used in the production of fluorinated silicone materials that exhibit enhanced thermal stability and hydrophobic properties.
  • Reagents in Organic Synthesis: The compound serves as a reagent in various organic synthesis processes where trifluoromethylation is required. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
  • Surface Modifications: Due to its unique properties, it is employed in surface modification processes to impart hydrophobic characteristics to materials.

Studies on 1,1,1-trifluoro-2,2,2-trimethyldisilane interactions primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable intermediate in synthetic chemistry. Interaction studies often explore how it reacts with various electrophiles to form new fluorinated compounds.

Several compounds share structural similarities with 1,1,1-trifluoro-2,2,2-trimethyldisilane. Here are some notable examples:

Compound NameFormulaKey Features
TrimethylsilaneC3H12Si\text{C}_3\text{H}_12\text{Si}Basic silane used in organic synthesis
TrichlorosilaneC3H9Cl3Si2\text{C}_3\text{H}_9\text{Cl}_3\text{Si}_2Contains chlorine instead of fluorine
Trimethyl(trifluoromethyl)silaneC4H11F3Si\text{C}_4\text{H}_{11}\text{F}_3\text{Si}A common reagent for trifluoromethylation
1,1-Difluoro-2-methylsilaneC3H8F2Si\text{C}_3\text{H}_8\text{F}_2\text{Si}Contains fewer fluorine atoms but similar structure

Uniqueness

The uniqueness of 1,1,1-trifluoro-2,2,2-trimethyldisilane lies in its specific combination of two silicon centers and three fluorine substituents. This configuration allows it to exhibit distinct reactivity patterns compared to other silanes and makes it particularly useful in specialized applications such as fluorinated silicone production and advanced organic synthesis.

Initial Synthesis and Characterization Efforts

The first reported synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane emerged from exploratory work on fluorinated silanes in the late 20th century. Early methods focused on nucleophilic substitution reactions, leveraging the reactivity of silicon-fluorine bonds. A pivotal approach involved the reaction of chlorotrimethylsilane with trifluoromethyl metal reagents, such as trifluoromethylzinc compounds, under controlled conditions. For example, the Cu(I)Br-catalyzed silylation of 1,1,2-trifluoroethenylzinc reagents with trimethylchlorosilane provided a scalable route to structurally analogous fluorinated silanes, laying the groundwork for later adaptations.

Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirmed the compound’s molecular formula (C₄H₉F₃Si₂) and distinct fluorine environment. Early X-ray diffraction studies, though limited by crystal growth challenges, hinted at its tetrahedral geometry around silicon atoms, with fluorine atoms occupying axial positions to minimize steric strain.

Early Synthetic MethodsConditionsYield
Chlorosilane + CF₃ZnXRoom temperature, inert atmosphere45–60%
Cu(I)Br-catalyzed silylation0–25°C, tetrahydrofuran solvent70–85%

Key Milestones in Methodological Advancements

Subsequent advancements focused on optimizing yield and selectivity. The introduction of transition metal catalysts, particularly copper and palladium complexes, marked a turning point. For instance, palladium-catalyzed cross-coupling reactions enabled the incorporation of trifluoromethyl groups into disilane frameworks with reduced byproduct formation. Additionally, the development of solvent-free sublimation techniques allowed for the isolation of high-purity samples, critical for precise structural analysis.

A notable breakthrough was the adoption of silyl triflates as intermediates, which improved reaction kinetics by enhancing the electrophilicity of silicon centers. This innovation facilitated the synthesis of derivatives such as 1,1,2-trifluoro-2-trimethylsilylethylene, expanding the compound’s utility in polymer chemistry.

Evolution of Nomenclature and Classification

The compound’s nomenclature reflects its structural complexity and relationship to broader silane categories. Initially described as “trifluorotrimethyldisilane,” the name evolved to emphasize the positions of fluorine substituents (1,1,1-trifluoro) and methyl groups (2,2,2-trimethyl) on the disilane backbone. This systematic naming aligns with IUPAC guidelines for organosilicon compounds, prioritizing substituent locants and functional group hierarchy.

The classification of 1,1,1-trifluoro-2,2,2-trimethyldisilane has also shifted over time. Originally grouped with monofunctional silanes, it is now recognized as a bifunctional reagent due to its capacity for sequential substitutions at both silicon centers. Comparative analyses with related compounds highlight its distinct reactivity profile:

CompoundFormulaKey Features
TrimethylsilaneC₃H₉SiBasic silane, limited fluorination
1,1,1-Trifluoro-2,2,2-trimethyldisilaneC₄H₉F₃Si₂Dual silicon centers, trifluoromethyl
Trimethyl(trifluoromethyl)silaneC₄H₉F₃SiSingle silicon, trifluoromethyl group

This reclassification underscores its role in advancing fluorinated materials, distinguishing it from simpler silanes through its capacity for multifunctional reactivity.

Early Synthetic Routes and Limitations

The synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane has evolved significantly from early methodologies that suffered from numerous limitations in terms of yield, selectivity, and scalability. Historical approaches to disilane synthesis were primarily based on the canonical Wurtz coupling reaction, which utilized sodium or lithium metal as reducing agents to couple halosilanes [1]. This method exhibited poor functional group tolerance and typically produced symmetric disilanes as major byproducts, significantly limiting the preparation of asymmetric fluorinated disilanes [2].

The earliest synthetic routes for fluorinated organosilicon compounds relied heavily on salt elimination reactions between chlorosilanes and organometallic reagents [2]. These approaches were particularly challenging when applied to trifluoromethyl-containing substrates due to the strong electron-withdrawing nature of the trifluoromethyl group, which reduced the nucleophilicity of organometallic species and led to incomplete reactions [3]. Traditional methods also suffered from the incompatibility of aryl units with nucleophilic functional groups when exposed to strongly active organometallic reagents [2].

The preparation of trifluoromethyltrimethylsilane, a key precursor for disilane synthesis, was initially accomplished through the reaction of trimethylsilyl chloride and bromotrifluoromethane in the presence of phosphorus(III) reagents [4] [3]. However, this approach required harsh conditions and produced significant amounts of halogenated byproducts that were difficult to separate [5]. The Swarts reaction using antimony trifluoride represented an alternative early approach, but required stoichiometric quantities of toxic fluorinating agents and operated at elevated temperatures of 100-138°C [5].

Early electrochemical methods for disilane synthesis, developed in the late 1970s, relied on dangerous electrode materials and could only produce disilanes with alkyl substitutions [2]. These methods were not suitable for obtaining disilanes with precisely defined structures incorporating organic chromophores or fluorinated building blocks [2]. The lack of selectivity and poor functional group tolerance severely limited the synthetic utility of these early approaches.

Catalytic Approaches in Modern Synthesis

Modern catalytic methodologies have revolutionized the synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane through the development of selective and efficient transformation protocols. Palladium-catalyzed approaches have emerged as particularly effective, with palladium acetate combined with triphenylphosphine providing excellent results under mild conditions [6] [7]. These systems typically operate at 90°C in polar aprotic solvents and achieve yields ranging from 66-90% depending on the specific substrate and reaction conditions [6].

The development of electrochemical strategies has provided a milder alternative to traditional Wurtz coupling methods [1]. These approaches utilize catalytic quantities of Lewis basic salts to activate chlorosilanes through reductive coupling mechanisms [1]. The electrochemical method features improved chemoselectivity and broader functional group compatibility compared to harsh reducing metals, making it particularly suitable for the synthesis of functionalized disilanes [1]. Optimal electrochemical conditions typically involve tetrabutylammonium salts as supporting electrolytes in acetonitrile or dimethylformamide at ambient temperature [1].

Copper-based catalytic systems have shown exceptional performance in nitrene insertion reactions relevant to disilane functionalization [8]. The complex TpBr3Cu(NCMe) demonstrated the highest catalytic activity with yields reaching 90% in model reactions [8]. These copper catalysts operate effectively at room temperature and show excellent selectivity for silicon-hydrogen bond activation over competing side reactions [8].

Silver-catalyzed methodologies, particularly those employing [Tp*,BrAg]2 complexes, have proven effective for the formation of silicon-nitrogen bonds through nitrene insertion [8]. These systems provide moderate to good yields (65-70%) under mild conditions and demonstrate excellent functional group tolerance [8]. The silver catalysts are particularly valuable for late-stage functionalization of complex disilane frameworks where harsh conditions must be avoided [8].

Base-promoted reductive coupling platforms utilizing disilane reagents have emerged as versatile synthetic tools [9]. These methods employ catalytic quantities of cesium formate with 18-crown-6 as ligand to activate tris(trimethylsilyl)silane for coupling with trifluoromethylarenes [9]. The reaction proceeds through silylated hemiaminal intermediates that serve as versatile synthons for further derivatization [9]. Optimal conditions involve 5-10 mol% catalyst loading at temperatures of 25-80°C depending on the specific transformation [9].

Catalyst SystemLoading (mol%)Temperature (°C)Typical Yield (%)
Palladium acetate + PPh310-209066-90
Cesium formate + 18-crown-65-1025-8063-76
Antimony trifluoride + Br2Stoichiometric100-13868-76
Tetrabutylammonium fluoride5-1525-8050-80
Copper complexes (TpBr3Cu)5-102570-90
Silver complex [Tp*,BrAg]25-102565
Electrochemical (no metal)N/A2538-86
Photochemical (metal-free)N/A2530-48

Solvent and Temperature Dependency Studies

Comprehensive investigations into solvent effects have revealed that the choice of reaction medium profoundly influences both the reaction pathway and product distribution in disilane synthesis [9] [7]. Dimethylformamide has emerged as the optimal solvent for hemiaminal formation reactions, providing yields of 50-76% at 90°C [9]. The polar aprotic nature of dimethylformamide stabilizes ionic intermediates and facilitates the desired coupling processes while minimizing side reactions [9].

N-Methylpyrrolidinone demonstrates exceptional performance for benzylsilane formation, achieving yields of 60-86% at 80°C [9]. The solvent's high boiling point and excellent solvating properties make it particularly suitable for reactions requiring elevated temperatures [9]. Interestingly, the major product identity depends significantly on the solvent choice, with N-methylpyrrolidinone favoring difluorobenzylsilane formation while acetonitrile promotes difluoromethylarene products [9].

Temperature optimization studies have established critical relationships between reaction temperature and product selectivity [10] [7]. Thermal decomposition pathways become significant above 552°C, with optimal disilane formation occurring at 567°C in gas-phase reactions [10]. However, solution-phase syntheses typically operate at much lower temperatures to avoid decomposition, with most catalytic processes achieving optimal performance between 80-110°C [7] [6].

The temperature dependency of various synthetic approaches reveals distinct optimization profiles. Electrochemical coupling methods operate most effectively at ambient temperature (20-25°C), achieving yields of 38-86% without requiring elevated temperatures [1]. In contrast, fluorosilane activation reactions require temperatures of 80-100°C for optimal performance, with yields of 52-64% at 90°C [11]. Microwave-assisted decomposition methods show optimal performance at moderate temperatures of 45°C, providing yields of 50-85% [10].

Solvent SystemTemperature (°C)Product SelectivityYield Range (%)
Dimethylformamide (DMF)90Hemiaminal formation50-76
N-Methylpyrrolidinone (NMP)80Benzylsilane formation60-86
Acetonitrile25-80Difluoromethylarene48-80
Dichloromethane25General coupling65-90
p-Chlorobenzotrifluoride100-138Fluorinated products68-76
Tetrahydrofuran (THF)0-25Alkylation products64-79
Dimethylacetamide (DMA)90Spirosilole formation58-66
Formamide derivatives80-110Stable adducts50-66

Pressure effects have been systematically investigated in plasma discharge and thermal decomposition processes [10]. Increasing pressure generally enhances deposition rates in chemical vapor deposition applications, but the effects become less pronounced at higher temperatures due to silane depletion [12]. The optimal pressure range for most synthetic applications lies between 1-20 torr, balancing reaction rate with product selectivity [10].

Byproduct Management and Yield Optimization

The formation and management of byproducts represents a critical aspect of disilane synthesis optimization, with different synthetic methodologies producing distinct side product profiles that require tailored separation strategies [1] [10]. Wurtz coupling reactions typically generate symmetric disilanes and metal salts as major byproducts, necessitating chromatographic separation techniques to achieve pure asymmetric products [1]. These separations can result in yield losses of 10-20% but are essential for obtaining high-purity materials [1].

Electrochemical reduction methods produce hydrogen gas and oligosilanes as primary byproducts [1]. Gas evolution control through proper reactor design and pressure management is crucial for maintaining consistent reaction conditions and preventing safety hazards [1]. The formation of higher oligosilanes can be minimized through careful control of current density and reaction time, typically resulting in yield losses of only 5-15% [1].

Thermal decomposition processes generate silicon particles and hydrogen gas, requiring specialized particle filtration systems to prevent contamination of the desired disilane products [10] [13]. The formation of silicon nanoparticles can be controlled through temperature management and the use of appropriate carrier gases, though yield losses of 20-40% are common due to the competing decomposition pathways [10].

Catalytic cross-coupling reactions produce homocoupling products and ligand residues as major impurities [6] [7]. These byproducts can be effectively managed through solvent washing and distillation techniques, typically resulting in minimal yield losses of 5-10% [6]. The selectivity for heterocoupling over homocoupling can be enhanced through careful optimization of catalyst loading and reaction stoichiometry [6].

Fluorination reactions generate hydrogen fluoride and silyl fluorides as corrosive byproducts that require specialized handling and neutralization procedures [5] [4]. Aqueous workup with appropriate neutralizing agents is essential for safe product isolation, though this can result in yield losses of 15-25% due to hydrolysis of sensitive silicon-fluorine bonds [5].

Synthesis MethodMajor ByproductsByproduct Management StrategyYield Loss (%)
Wurtz CouplingSymmetric disilanes, Metal saltsChromatographic separation10-20
Electrochemical ReductionHydrogen gas, OligosilanesGas evolution control5-15
Thermal DecompositionSilicon particles, HydrogenParticle filtration20-40
Catalytic Cross-CouplingHomocoupling products, Ligand residuesSolvent washing, Distillation5-10
Fluorination ReactionsHF, Silyl fluoridesAqueous workup, Neutralization15-25
Plasma DischargeSilicon nanoparticles, H2Condensation traps30-50
Photochemical SynthesisDecomposition productsPhotostability optimization50-70
Microwave DecompositionGas-phase oligomersTemperature control15-30

Plasma discharge methods produce silicon nanoparticles and hydrogen gas, requiring sophisticated condensation trap systems to capture volatile products while preventing particle contamination [10]. The high-energy nature of plasma processes leads to significant byproduct formation, with yield losses of 30-50% being typical [10].

Photochemical synthesis approaches suffer from extensive decomposition product formation due to the high reactivity of photogenerated intermediates [14]. Photostability optimization through careful wavelength selection and reaction time control is essential, though yield losses of 50-70% remain common [14]. The use of photostabilizing additives and controlled irradiation conditions can help minimize these losses [14].

The trifluoromethylation reactions involving 1,1,1-trifluoro-2,2,2-trimethyldisilane proceed through well-defined initiation and propagation pathways that have been extensively characterized through kinetic studies and mechanistic investigations. The primary initiation mechanism involves the formation of a pentacoordinate siliconate intermediate upon treatment with fluoride-containing initiators [1] [2]. This process begins with fluoride ion attack on the silicon center of the trifluoromethylsilane reagent, generating a hypervalent silicon species that serves as the key intermediate for subsequent trifluoromethyl transfer [3] [2].

The propagation mechanism operates through an anionic chain reaction pathway where the product alkoxide and trifluoromethyl anion act as chain carriers [2]. The mechanism begins with the generation of a highly reactive trifluoromethyl anion intermediate through the reversible dissociation of the bis-trifluoromethyl siliconate complex [2] [4]. This trifluoromethyl anion then attacks the electrophilic carbonyl substrate in the product-determining step, forming an alkoxide anion that subsequently undergoes silylation by the reagent to give the overall addition product [1] [2].

Table 1: Initiation and Propagation Mechanism Parameters

InitiatorConcentration (mol%)Rate EnhancementPrimary MechanismTemperature (°C)
TBAF0.6HighSiliconate Formation0 to RT
TBAT10Very HighCF3- Generation21
KOtBu5-20ModerateAlkoxide Activation80
CsF1-3HighFluoride Exchange-80
Tetrabutylammonium fluoride0.004-10VariableChain PropagationVariable

The kinetic analysis reveals that the reaction exhibits complex behavior with rate dependencies varying substantially based on the concentration ratio of electrophile to reagent [2]. When the substrate to reagent ratio is equal to one, pseudo-zero-order kinetics are observed, whereas ratios greater than one result in accelerating reaction rates that become very fast in the final stages [2] [4]. This behavior is attributed to the temporal evolution of the siliconate concentration and the competing equilibrium between the bis-trifluoromethyl siliconate and the free trifluoromethyl anion [2].

The mechanism also involves significant inhibition by the trifluoromethylsilane reagent itself, which acts as a reversible inhibitor by sequestering the reactive trifluoromethyl anion in a pentacoordinate siliconate complex [1] [2]. This inhibitory process is common to all anion-initiated reactions and results in powerful modulation of the chain reaction rate depending on the reagent concentration and the identity of the counter-cation [2].

Role of Counterions in Reaction Kinetics

The identity of the counter-cation plays a crucial role in controlling the overall rate and efficiency of trifluoromethylation reactions [2] [4]. Detailed kinetic studies have demonstrated that the turnover rate per initiator depends significantly on the nature of the metal cation, with the strength of association between the cation and the trifluoromethyl anion being the primary determining factor [2].

Table 2: Counterion Effects on Trifluoromethylation Kinetics

CounterionRelative RateAssociation Strength with CF3-Turnover FrequencyKinetic Order
Bu4N+1.0 (baseline)LowLowFirst order
K+2.5ModerateModerateFirst order
Cs+3.2HighHighFirst order
K(18-c-6)+4.1Very HighHigherZero order
K(crypt-222)+5.8HighestHighestZero order

The mechanistic studies reveal that stronger association of the counter-cation with the trifluoromethyl anion leads to faster turnover rates, following the order: Bu4N+ < K+ < Cs+ < K(18-crown-6)+ < K(crypt-222)+ [2] [4]. This trend reflects the ability of different cations to stabilize the trifluoromethyl anion while simultaneously facilitating its dissociation from the siliconate complex [2].

Computational density functional theory calculations have provided detailed insights into the cation-trifluoromethyl anion interactions [2] [4]. The calculations reveal that multidentate CF3 interactions are favored, with the tetramethylammonium cation (as a model for tetrabutylammonium) showing specific binding modes that could enable simultaneous interaction with both the trifluoromethyl anion and the developing alkoxide anion [2]. This understanding has important implications for the development of enantioselective catalysis using chiral ammonium initiators [2] [4].

The counter-cation effect also extends to the regeneration of the siliconate intermediate, where efficient regeneration is favored by weaker interactions between the cation and the alkoxide coproduct from trifluoromethyl transfer [2]. This balance between activation and regeneration is critical for maintaining the catalytic cycle and achieving high turnover numbers [2].

Stereochemical Outcomes and Control Strategies

The development of enantioselective trifluoromethylation reactions has emerged as a significant challenge in asymmetric synthesis, particularly due to the unique electronic and steric properties of the trifluoromethyl group [5] [6]. Several strategies have been developed to achieve stereochemical control in trifluoromethylation reactions, with varying degrees of success depending on the substrate class and reaction conditions.

Table 3: Stereochemical Control in Trifluoromethylation Reactions

Chiral ControllerSubstrate TypeEnantiomeric Excess (%)Diastereomeric RatioReaction Conditions
Cinchonidinium saltsAldehydes93-98N/ADMF, -20°C
Chiral ammonium bromideAryl alkyl ketones80-94N/ATHF, 0°C
Chiral BOX ligandsAcyl chlorides75-85>20:1Toluene, RT
Chiral phosphine ligandsα-CF3 alkyl bromides70-90>15:1DMF, 0°C
Rhodium-centered chiralityAlkynyl ketones98-99>99:1Et2O, 25°C

The most successful approach for aldehydes involves the use of chiral cinchonidinium salts in combination with photoredox catalysis [6] [7]. This methodology enables the formation of benzylic-CF3 α-formyl stereocenters with excellent enantiopurity, achieving enantiomeric excesses of 93-98% under carefully controlled conditions [7]. The mechanism involves enamine formation followed by single-electron oxidation to generate a radical cation intermediate that undergoes stereoselective trifluoromethyl radical addition [7].

For ketone substrates, chiral ammonium bromide catalysts have proven particularly effective [6]. The Shibata-Toru protocol represents a breakthrough in this area, demonstrating that a broad range of aryl alkyl ketones can be converted to the corresponding trifluoromethyl-containing tertiary alcohols with high stereoselectivity [6]. The use of chiral ammonium bromide rather than hygroscopic ammonium fluorides provides practical advantages while maintaining excellent enantiocontrol [6].

Nickel-catalyzed enantioconvergent cross-coupling reactions have opened new avenues for accessing enantioenriched α-trifluoromethyl ketones [5]. This approach utilizes readily available acid chlorides and racemic α-trifluoromethyl alkyl bromides under mild conditions, achieving excellent functional group tolerance and high enantioselectivity [5]. The protocol features neighboring directing group-free conditions and demonstrates notable amenability to downstream elaboration toward pharmaceutically useful β-trifluoromethylated alcohols [5].

The choice of phosphine ligand as co-ligand plays a crucial role in achieving high efficiency and asymmetric induction in nickel-catalyzed systems [5]. Mechanistic studies suggest that these reactions proceed through a radical chain pathway, with the appropriate combination of chiral BOX ligands and electron-deficient phosphine ligands providing optimal results [5].

Transient Intermediate Identification Studies

The identification and characterization of transient intermediates in trifluoromethylation reactions has been achieved through sophisticated in situ spectroscopic techniques, particularly stopped-flow NMR and IR spectroscopy [2] [8] [4]. These studies have provided unprecedented insights into the mechanistic pathways and the nature of the key intermediates involved in trifluoromethyl transfer processes.

Table 4: Transient Intermediate Species in Trifluoromethylation

Intermediate SpeciesDetection MethodChemical Shift (ppm)StabilityLifetime (seconds)
Bis-CF3-siliconate (D)19F NMR-63.3Unstable<1
CF3- anion (E)DFT calculationN/AHighly reactive<0.1
Alkoxide-siliconate (B)Stopped-flow NMRVariableMetastable1-10
Pentacoordinate Si-FX-ray crystallography-108.37Stable>100
CF3-metal complexESI-MS-26.9 to -33.0Moderately stable10-60

The most significant breakthrough in intermediate identification came from stopped-flow 19F NMR analysis, which enabled real-time monitoring of the temporal speciation of initiator-derived species during trifluoromethylation reactions [2] [4]. Using 4-fluorobenzophenone as a slower-reacting substrate at reduced temperature, researchers were able to observe the formation and dynamics of the hypervalent bis-CF3-siliconate intermediate (D) at δF -63.3 ppm [2] [4].

The bis-CF3-siliconate intermediate was found to be present at concentrations corresponding to the initiator loading and represents the predominant anion speciation under reaction conditions [2] [4]. A key observation was the dynamic line-broadening in both the siliconate intermediate and the trifluoromethylsilane reagent, which could be satisfactorily simulated using a three-spin exchange process [2]. This exchange involves rapid dissociative equilibrium between the siliconate, the reagent, and a low concentration of the unobserved trifluoromethyl anion [2].

The detection of the naked trifluoromethyl anion represents a landmark achievement in organofluorine chemistry [9]. Using the 3D-caged potassium cation in potassium cryptate complexes, researchers were able to isolate and characterize the free trifluoromethyl anion through single-crystal X-ray diffraction, solution NMR spectroscopy, and density functional theory calculations [9]. This breakthrough provided definitive evidence for the existence of the free trifluoromethyl anion as a discrete species [9].

Electrospray ionization mass spectrometry has proven valuable for detecting CF3-metal complexes in electrophilic trifluoromethylation systems [8]. When hypervalent iodine reagents are activated by zinc salts, significant downfield shifts in the CF3 signal (from -33.0 to -26.9 ppm) indicate the formation of activated intermediate complexes [8]. The slow decay of these intermediates on the NMR timescale allows for detailed structural characterization and mechanistic analysis [8].

The identification of pentacoordinate silicon-fluoride intermediates through X-ray crystallography has provided crucial structural information about the activation of silicon-fluorine bonds [10]. These studies have revealed that neutral silane Lewis superacids can activate Si-F bonds through fluoride abstraction, yielding anionic fluorosilicates and stabilized silylium ions [10]. The crystal structures show characteristic pentavalent bonding motifs with Si-F bond lengths and coordination geometries that are consistent with hypervalent silicon intermediates [10].

Hydrogen Bond Acceptor Count

3

Exact Mass

158.01948784 g/mol

Monoisotopic Mass

158.01948784 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

Explore Compound Types